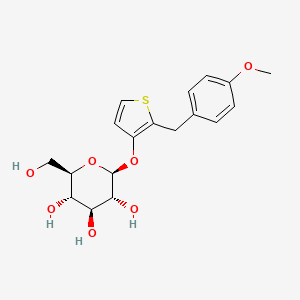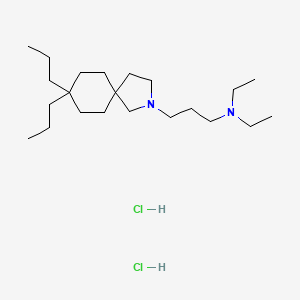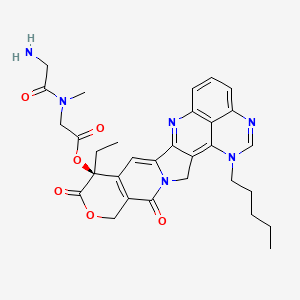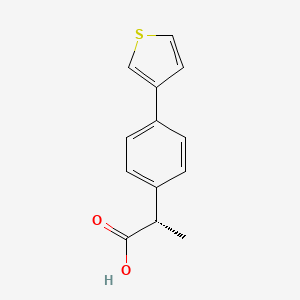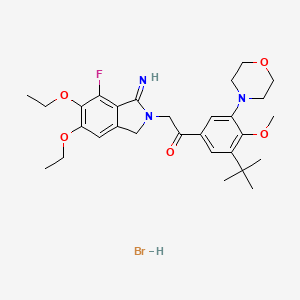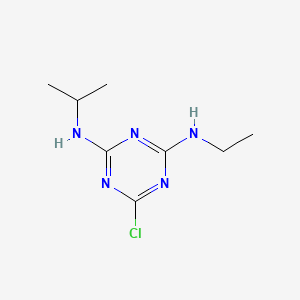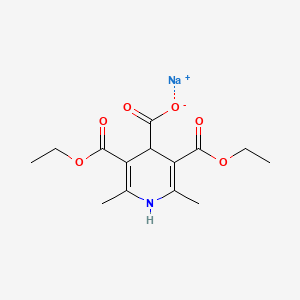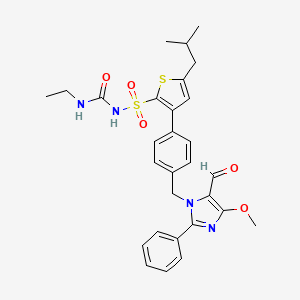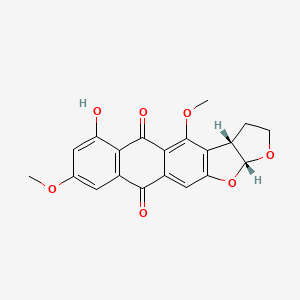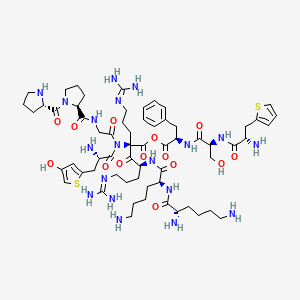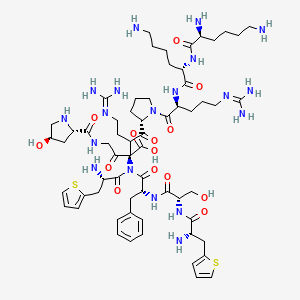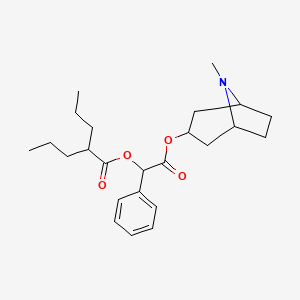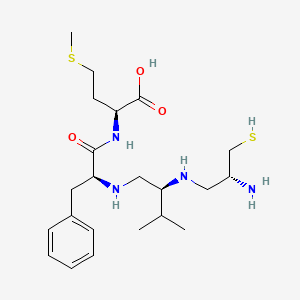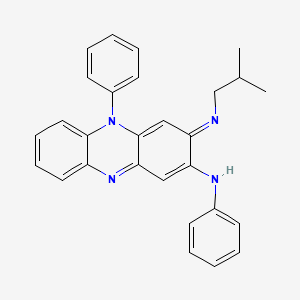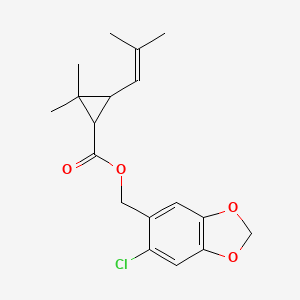
Barthrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barthrin is an Experimental Pesticide.
Applications De Recherche Scientifique
Data Integration in Surveys
- Abstract : Barthrin's application extends to integrating multiple datasets in survey research, particularly where key variables are absent from single surveys. A model-based approach using Barthrin (specifically, a spatial extension of the Bayesian Additive Regression Tree or BART model) enables simultaneous imputation of missing variables and inference about relationships between two variables. This method automatically accounts for imputation uncertainties, illustrated through simulations and application to self-perceived health status and income data (Zhang, Shihy, & Müullerz, 2007).
Bioinformatics and Microarray Analysis
- Abstract : Barthrin is pivotal in bioinformatics, exemplified by the Bioinformatics Array Research Tool (BART). BART automates the microarray download and analysis process, addressing the lack of standardization in array platform fabrication. It provides a user-friendly interface for various analyses, including clustering, differential expression testing, and functional enrichment analysis. This tool broadens the scope of microarray data analysis for researchers without a bioinformatics background (Amaral, Erikson, & Shokhirev, 2018).
Causal Inference in Nonexperimental Settings
- Abstract : In research focused on identifying causal effects in nonexperimental environments, Barthrin offers significant benefits through Bayesian Additive Regression Trees (BART). BART simplifies model fitting, manages a large number of predictors, and provides coherent uncertainty intervals. It's particularly adept at identifying heterogeneous treatment effects and has shown superior performance in various simulation scenarios compared to other methods (Hill, 2011).
Propriétés
Numéro CAS |
70-43-9 |
|---|---|
Nom du produit |
Barthrin |
Formule moléculaire |
C18H21CLO4 |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
(6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3 |
Clé InChI |
KPMWGGRSOPMANK-UHFFFAOYSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
Apparence |
Solid powder |
Autres numéros CAS |
70-43-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Barthrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



